molecular formula C12H14ClN3O2S2 B14158177 2-[5-Chloro-4-(4-methylphenyl)sulfonyl-1,3-thiazol-2-yl]-1,1-dimethylhydrazine CAS No. 557773-70-3

2-[5-Chloro-4-(4-methylphenyl)sulfonyl-1,3-thiazol-2-yl]-1,1-dimethylhydrazine

Cat. No.: B14158177
CAS No.: 557773-70-3
M. Wt: 331.8 g/mol
InChI Key: QGDQVWDKYHBORS-UHFFFAOYSA-N
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Description

2-[5-Chloro-4-(4-methylphenyl)sulfonyl-1,3-thiazol-2-yl]-1,1-dimethylhydrazine is a complex organic compound featuring a thiazole ring, a sulfonyl group, and a hydrazine moiety. The thiazole ring, a five-membered heterocyclic structure containing both sulfur and nitrogen atoms, is a significant platform in various medicinally relevant molecules . This compound’s unique structure allows it to participate in a variety of chemical reactions, making it valuable in scientific research and industrial applications.

Preparation Methods

The synthesis of 2-[5-Chloro-4-(4-methylphenyl)sulfonyl-1,3-thiazol-2-yl]-1,1-dimethylhydrazine typically involves multiple steps, starting with the formation of the thiazole ring. One common method is the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 4-methylbenzenesulfonyl chloride with thioamide in the presence of a base can yield the thiazole ring. Subsequent chlorination and hydrazine substitution steps are required to complete the synthesis .

Industrial production methods often involve optimizing these reactions for higher yields and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently .

Chemical Reactions Analysis

2-[5-Chloro-4-(4-methylphenyl)sulfonyl-1,3-thiazol-2-yl]-1,1-dimethylhydrazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of corresponding amines or alcohols.

    Substitution: The thiazole ring allows for electrophilic and nucleophilic substitution reactions.

Scientific Research Applications

2-[5-Chloro-4-(4-methylphenyl)sulfonyl-1,3-thiazol-2-yl]-1,1-dimethylhydrazine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[5-Chloro-4-(4-methylphenyl)sulfonyl-1,3-thiazol-2-yl]-1,1-dimethylhydrazine involves its interaction with specific molecular targets. The thiazole ring can bind to enzymes or receptors, altering their activity. This can lead to the inhibition of enzyme function or modulation of receptor signaling pathways, which is crucial in its potential therapeutic effects .

Comparison with Similar Compounds

Properties

CAS No.

557773-70-3

Molecular Formula

C12H14ClN3O2S2

Molecular Weight

331.8 g/mol

IUPAC Name

2-[5-chloro-4-(4-methylphenyl)sulfonyl-1,3-thiazol-2-yl]-1,1-dimethylhydrazine

InChI

InChI=1S/C12H14ClN3O2S2/c1-8-4-6-9(7-5-8)20(17,18)11-10(13)19-12(14-11)15-16(2)3/h4-7H,1-3H3,(H,14,15)

InChI Key

QGDQVWDKYHBORS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C(SC(=N2)NN(C)C)Cl

solubility

32.5 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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